molecular formula C7H4O4S B147474 2-Sulfobenzoic anhydride CAS No. 81-08-3

2-Sulfobenzoic anhydride

Cat. No.: B147474
CAS No.: 81-08-3
M. Wt: 184.17 g/mol
InChI Key: NCYNKWQXFADUOZ-UHFFFAOYSA-N
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Description

2-Sulfobenzoic anhydride is an organic compound with the molecular formula C₇H₄O₄S and a molecular weight of 184.17 g/mol . It is a cyclic anhydride derived from 2-sulfobenzoic acid. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Sulfobenzoic anhydride has several applications in scientific research:

Mechanism of Action

Target of Action

2-Sulfobenzoic anhydride is a chemical compound used in organic synthesis . It is a carboxylic acid derivative, specifically a carboxylic acid anhydride . The primary targets of this compound are organic compounds that can undergo reactions such as alkylation, nucleophilic substitution, and cyclization .

Mode of Action

The mode of action of this compound involves its interaction with its targets through chemical reactions. As an anhydride, it can react with nucleophiles, leading to the opening of the anhydride ring and formation of new compounds. This property is often utilized in organic synthesis .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the specific reactions it is involved in. For instance, it can be used in the synthesis of water-resistant and light-resistant polyurethane coatings . It can also be used in the preparation of carbon nanotube graphene-modified waterborne polyurethane coatings and adhesives .

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, in the synthesis of polyurethane coatings, the result would be a material with improved water and light resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reactions it participates in can be affected by factors such as temperature, pH, and the presence of other chemicals . It should be stored below +30°C to maintain its stability .

Safety and Hazards

2-Sulfobenzoic anhydride is moisture sensitive and should be stored in a locked up place . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

2-Sulfobenzoic anhydride has been used in the evaporative derivatization of phenols for detection by MALDI-MS . It has also been used in the synthesis of sulfonic acid libraries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Sulfobenzoic anhydride can be synthesized by reacting saccharin with concentrated sulfuric acid. The reaction is carried out under nitrogen protection at a temperature of 140°C for 2 hours. After cooling to room temperature, the reaction mixture is filtered, and the solid product is washed with ice water and dried to obtain this compound with a yield of 81% .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity. The product is purified by distillation under vacuum and recrystallized from solvents like toluene .

Chemical Reactions Analysis

Types of Reactions: 2-Sulfobenzoic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 2-Sulfobenzoic Anhydride: this compound is unique due to its sulfonic acid group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in applications requiring specific chemical modifications, such as in the preparation of water-based coatings and adhesives .

Properties

IUPAC Name

1,1-dioxo-2,1λ6-benzoxathiol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4O4S/c8-7-5-3-1-2-4-6(5)12(9,10)11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYNKWQXFADUOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4038681
Record name 3H-2,1-Benzoxathiol-3-one 1,1-dioxide
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Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-08-3
Record name 2-Sulfobenzoic acid cyclic anhydride
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Record name 2-Sulfobenzoic acid cyclic anhydride
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Record name Sulfobenzoic anhydride
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Record name 3H-2,1-Benzoxathiol-3-one, 1,1-dioxide
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Record name 2-sulphobenzoic anhydride
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Record name 2-SULFOBENZOIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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